![molecular formula C20H24N2O3S B2959729 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide CAS No. 946222-20-4](/img/structure/B2959729.png)
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The phenylsulfonyl moiety is a common feature in many bioactive molecules . Pivalamide is a simple amide substituted with a tert-butyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized through the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis
The molecular structure of a similar compound, N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide, has been investigated using experimental spectroscopic techniques and quantum chemical studies .Scientific Research Applications
I have conducted searches to gather information on the scientific research applications of “N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide”, also known as “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide”. However, the available data from the searches does not provide a comprehensive analysis of six to eight unique applications. Below are some of the applications mentioned in the search results:
Antibacterial Activity
One study discusses the design and preparation of derivatives of 1,2,3,4-tetrahydroquinoline for screening antibacterial activity. This suggests potential applications in developing new antibacterial agents .
Activation of NLRP3 Inflammasome
Another research mentions the role of N-phenylsulfonyl derivatives in the activation of the NLRP3 inflammasome, which is a part of the immune response .
Organo-catalyst for Synthesis
N-(Phenylsulfonyl)benzenesulfonamide (NPBSA), a related compound, has been used as an organo-catalyst for synthesizing 2-aryl-4,5-diphenyl-1H-imidazoles .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity , suggesting that their targets may be bacterial proteins or enzymes essential for bacterial growth and survival.
Mode of Action
It has been suggested that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (thq) may interact with their targets to disrupt essential bacterial processes . This interaction could lead to changes in bacterial cell function, ultimately inhibiting growth or causing cell death.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with pathways essential for bacterial cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential antibacterial activity. It may cause changes in bacterial cell morphology, disrupt essential cellular processes, and ultimately lead to bacterial cell death .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-12-11-15-8-7-13-22(18(15)14-16)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRVCQSFGBWTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)pivalamide |
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